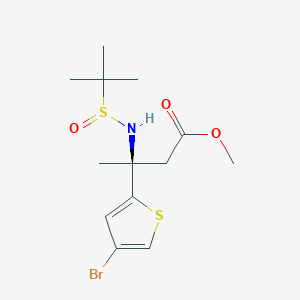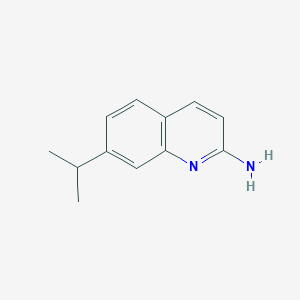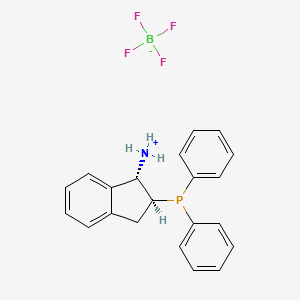
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine precursor. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds, often with high enantiomeric purity.
Substitution: New phosphine-ligand complexes.
科学的研究の応用
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Used in the development of drugs that require high enantiomeric purity.
Industry: Applied in the production of fine chemicals and materials that require precise chiral control.
作用機序
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-Phos: A chiral phosphine ligand with similar applications in catalysis.
Uniqueness
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties to the reactions it catalyzes. This makes it particularly valuable in the synthesis of certain enantiomerically pure compounds that other ligands may not efficiently produce.
特性
分子式 |
C21H21BF4NP |
|---|---|
分子量 |
405.2 g/mol |
IUPAC名 |
[(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1/t20-,21-;/m0./s1 |
InChIキー |
SGYJTBNBYCJYFH-GUTACTQSSA-O |
異性体SMILES |
[B-](F)(F)(F)F.C1[C@@H]([C@H](C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


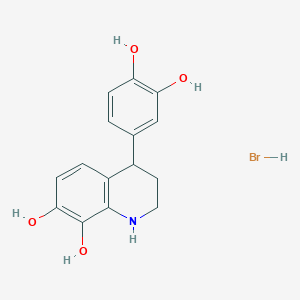
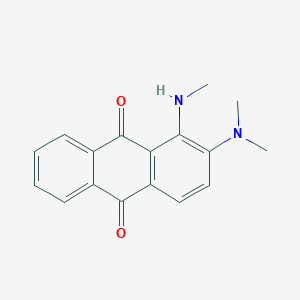
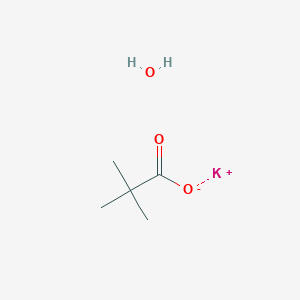
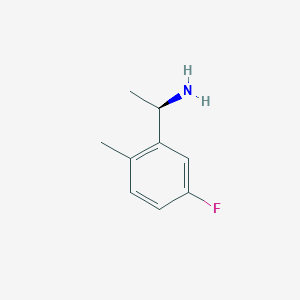

![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
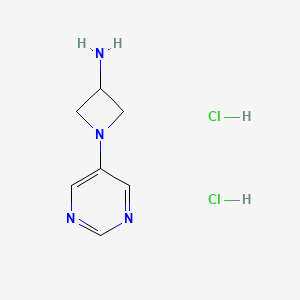
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

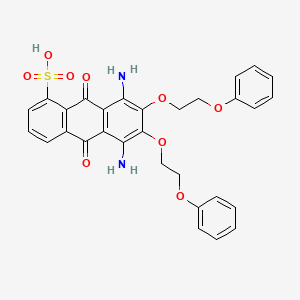
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
